![molecular formula C17H20N2O3 B11830717 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one CAS No. 321997-84-6](/img/structure/B11830717.png)
1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is a synthetic organic compound that features a quinoline moiety linked to a piperidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed via the Skraup synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a Mannich reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one would depend on its specific biological target. For example, if it acts as an antimalarial agent, it might inhibit the heme detoxification pathway in Plasmodium parasites.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Piperidone derivatives: Compounds with a piperidinone ring that have various pharmacological activities.
Uniqueness
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is unique due to its specific combination of a quinoline and a piperidinone structure, which may confer unique biological activities and pharmacological properties.
Propiedades
Número CAS |
321997-84-6 |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
1-[(2R)-2-hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-13-2-3-16-15(10-13)14(4-7-18-16)17(21)11-19-8-5-12(20)6-9-19/h2-4,7,10,17,21H,5-6,8-9,11H2,1H3/t17-/m0/s1 |
Clave InChI |
TXUPBJOAFFJDOS-KRWDZBQOSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CN3CCC(=O)CC3)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(CN3CCC(=O)CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




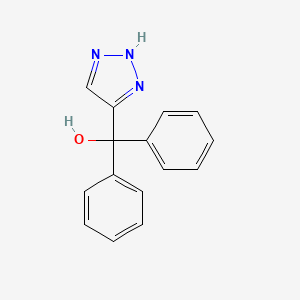
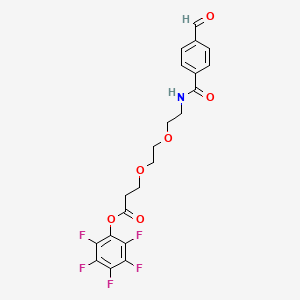
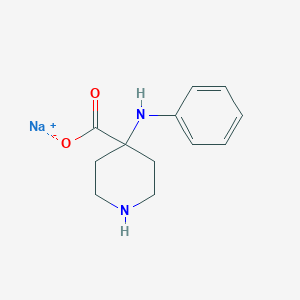

![1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)
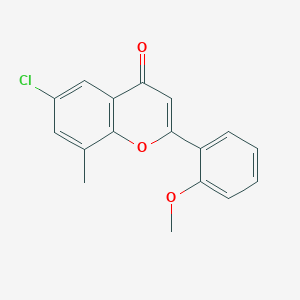
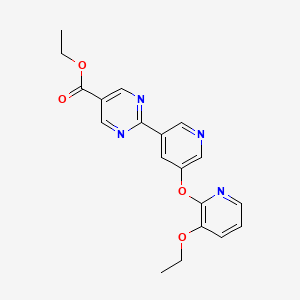

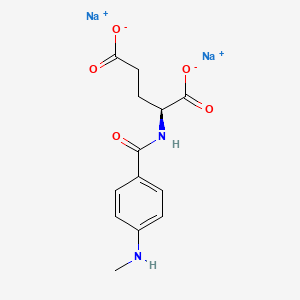

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)

